{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE
CAS No.: 1794781-75-1
Cat. No.: VC6596913
Molecular Formula: C17H16BrNO4
Molecular Weight: 378.222
* For research use only. Not for human or veterinary use.
![{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE - 1794781-75-1](/images/structure/VC6596913.png)
Specification
CAS No. | 1794781-75-1 |
---|---|
Molecular Formula | C17H16BrNO4 |
Molecular Weight | 378.222 |
IUPAC Name | [2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate |
Standard InChI | InChI=1S/C17H16BrNO4/c1-22-15-5-3-2-4-14(15)17(21)23-11-16(20)19-10-12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,20) |
Standard InChI Key | XKCVUJMFJJGUPR-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Analysis
Table 1: Key Identifiers of {[(4-Bromophenyl)methyl]carbamoyl}methyl 2-Methoxybenzoate
Property | Value |
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CAS Registry Number | 1794844-20-4 |
Molecular Formula | C₁₇H₁₆BrNO₄ |
Molecular Weight | 378.222 g/mol |
IUPAC Name | [2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate |
InChI Key | AZHVJBJFBSHYSJ-UHFFFAOYSA-N |
PubChem CID | 71820635 |
Synthesis and Manufacturing Considerations
Hypothesized Synthetic Routes
While no explicit synthesis protocols for this compound are published, its structure suggests convergent strategies:
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Esterification: Coupling 2-methoxybenzoic acid with a bromophenyl-containing carbamoylmethyl alcohol via Steglich esterification.
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Carbamate Formation: Reacting 4-bromobenzyl isocyanate with methyl 2-hydroxy-4-methoxybenzoate under basic conditions .
The patent CN112521318A describes analogous ester syntheses using alcohol solvents and alkaline catalysts, which could be adapted for this molecule. For instance, a mixed alcohol solvent (e.g., methanol/ethanol) might stabilize intermediates while minimizing hydrolysis .
Purification Challenges
The compound’s low solubility (undisclosed in literature) implies nonpolar crystallization solvents (e.g., dichloromethane/hexane) may be required. Chromatographic purification using silica gel with ethyl acetate/hexane gradients is plausible for isolating the pure product.
Compound | Target Activity | Reference |
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Methyl 4-bromo-2-(carbamoyl)benzoate | COX-2 inhibition (IC₅₀ = 1.2 µM) | |
Ethyl 5-bromophenylcarbamate | Antifungal (C. albicans MIC = 4 µg/mL) |
Physicochemical Properties and Stability
Thermodynamic and Spectroscopic Characteristics
Key properties inferred from analogues include:
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LogP: Estimated at 3.1 (Predicted via PubChem), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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UV-Vis Absorption: Aromatic π→π* transitions likely produce λₘₐₓ near 270 nm (bromophenyl) and 310 nm (methoxybenzoate).
Stability Profile
The ester bond may hydrolyze under acidic or alkaline conditions, necessitating storage at neutral pH and temperatures below 25°C .
Future Research Directions
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